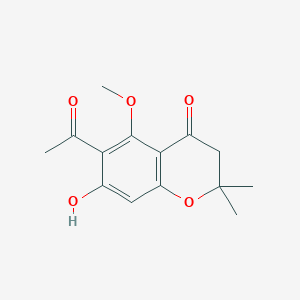
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one
Vue d'ensemble
Description
“8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one” is an acetyl chroman derivative . It is synthesized as an intermediate product in the preparation of flavonoids . The compound is structurally similar to chromone, with the absence of a double bond between C-2 and C-3 .
Synthesis Analysis
The compound is synthesized using classical methodologies such as the Claisen–Schmidt condensation . The reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous K2CO3, followed by the acid-catalyzed Claisen–Schmidt rearrangement, results in the formation of two isomers . The yields of these compounds are relatively low, with 32% for compound 1 and 14% for compound 2 .Molecular Structure Analysis
The structures of the synthesized compounds were characterized by NMR and IR and confirmed by high-resolution mass spectra and single crystal X-ray analysis . The molecular formula of the compound is C13H14O5 .Chemical Reactions Analysis
The compound is an intermediate product in the preparation of flavonoids . It is synthesized through the reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous K2CO3, followed by the acid-catalyzed Claisen–Schmidt rearrangement .Physical And Chemical Properties Analysis
The molecular weight of the compound is 250.25 . More detailed physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique
Bacteriostatic Applications
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one and related compounds have demonstrated bacteriostatic properties. Research by Manandhar et al. (1985) on Euodia lunu-ankenda, which contains similar chroman compounds, showed potential in this area (Manandhar et al., 1985).
Synthesis and Chemical Transformations
Studies focused on the synthesis and transformation of related chroman compounds. NakayamaMitsuru et al. (1972) and Tsukayama et al. (1974) described the synthesis of ripariochromene A from similar chroman structures, highlighting the importance of these compounds in synthetic chemistry (NakayamaMitsuru et al., 1972); (Tsukayama, 1974).
Role in Natural Product Chemistry
Chromenes similar to 8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one are prominent in natural product chemistry. Li et al. (1997) isolated compounds from Evodia lepta, illustrating the chromenes' significance in botanical studies (Li et al., 1997).
Pharmaceutical Research
In pharmaceutical research, these chroman compounds are explored for their potential therapeutic effects. For instance, Pirotte et al. (2017) investigated 2,2-dimethylchromans, closely related to the compound , for their roles in inhibiting insulin release and acting as smooth muscle relaxants (Pirotte et al., 2017).
Enzyme Inhibition Studies
Research on enzyme inhibition has also been conducted using these chromans. Sun et al. (2018) identified compounds from Aspergillus terreus that include 2,2-dimethylchroman structures, which exhibited significant α-glucosidase inhibition (Sun et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
8-acetyl-5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-6(14)10-7(15)4-8(16)11-9(17)5-13(2,3)18-12(10)11/h4,15-16H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWAIVMSWPHNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C2=C1OC(CC2=O)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320391.png)
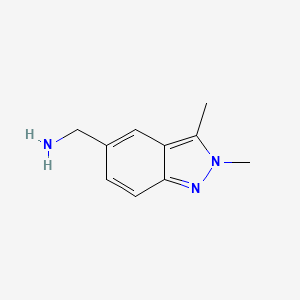

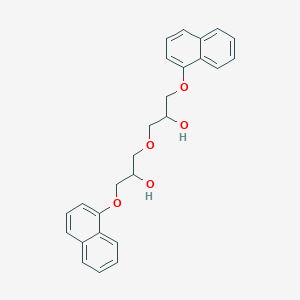
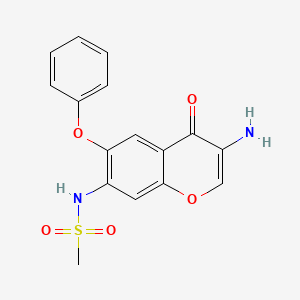
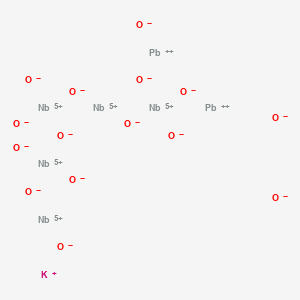
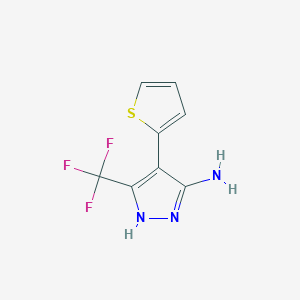

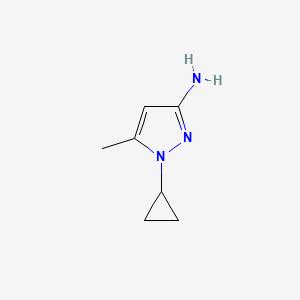
![(2E)-2-[(Benzyloxy)imino]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B3320450.png)
![tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B3320458.png)
![5,6,7-Trimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3320470.png)

